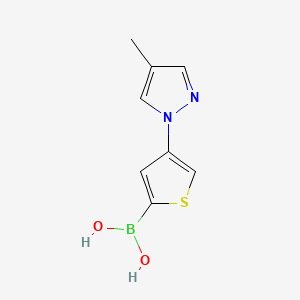
(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-1-methylpyrazole with thiophene-2-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents like dimethylformamide.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
(4-(4-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a pyrazole and thiophene ring, which can impart distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecular architectures .
Properties
Molecular Formula |
C8H9BN2O2S |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[4-(4-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O2S/c1-6-3-10-11(4-6)7-2-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChI Key |
ROYVWSMBXXNHET-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)


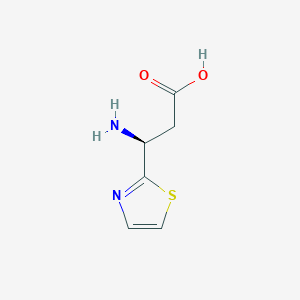

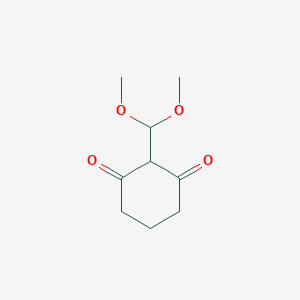
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
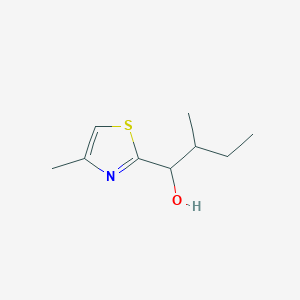
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
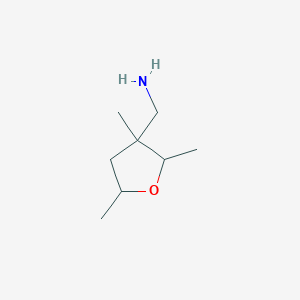

![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
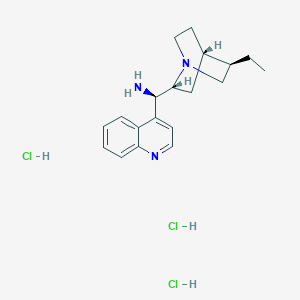
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
